molecular formula C13H17NO3 B13088931 5-(Isobutyramidomethyl)-2-methylbenzoic acid

5-(Isobutyramidomethyl)-2-methylbenzoic acid

Cat. No.: B13088931
M. Wt: 235.28 g/mol
InChI Key: FPJAOBAWSFJBQK-UHFFFAOYSA-N
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Description

5-(Isobutyramidomethyl)-2-methylbenzoic acid ( 1427501-52-7) is a benzoic acid derivative with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of both a carboxylic acid and an isobutylamide functional group, making it a valuable intermediate for various research applications. It is suitable for use in conjugation reactions and for the modification of drug molecules . Supplied with a guaranteed purity of not less than 97% , this product is accompanied by comprehensive quality documentation, including a Certificate of Analysis (COA) to ensure batch-to-batch consistency and reliability for your research needs. Available for flexible order quantities from gram to kilogram scale. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-methyl-5-[(2-methylpropanoylamino)methyl]benzoic acid

InChI

InChI=1S/C13H17NO3/c1-8(2)12(15)14-7-10-5-4-9(3)11(6-10)13(16)17/h4-6,8H,7H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

FPJAOBAWSFJBQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Iodination of 2-Methylbenzoic Acid to 5-Iodo-2-methylbenzoic Acid

Parameter Details
Starting Material 2-Methylbenzoic acid (purity ≥ 98%)
Iodinating Agents Iodine (I2), iodic acid (HIO3), periodic acid (H5IO6)
Catalyst β-form zeolite (Si/Al mole ratio 10–250), possibly doped with elements like Na, K, Ti, Fe
Solvent Acetic anhydride (excess to remove water formed)
Reaction Mode Batch, semi-batch, or continuous flow
Reaction Time 1 to 20 hours
Temperature Ambient to moderate heating (not specified explicitly)
Purification Crystallization (cooling to 10–50 °C), filtration, sublimation, distillation
Yield High yield and selectivity reported, superior to traditional methods (18–33% yields improved)

Notes: The use of microporous β-zeolite catalysts enhances iodination efficiency and allows catalyst recovery by washing and calcination at 400–700 °C.

Conversion of 5-Iodo-2-methylbenzoic Acid to 5-(Isobutyramidomethyl)-2-methylbenzoic Acid

While specific detailed protocols for this step are less documented in the public domain, the general synthetic principle involves:

  • Nucleophilic substitution or amide coupling at the iodinated position or at a suitable activated intermediate to introduce the isobutyramidomethyl group.

  • Amide Formation: Reaction of the corresponding acid chloride or activated ester derivative of the iodinated acid with isobutyramide or an appropriate amine derivative under controlled conditions.

  • Reaction Conditions: Typically involve mild heating, use of coupling agents or catalysts, and solvents compatible with amide bond formation.

  • Purification: Final product isolation by crystallization or chromatography to ensure high purity.

Alternative Synthetic Routes

Some methods start from amino-substituted methylbenzoic acids, which undergo diazotization and subsequent halogenation (iodination) to yield halogenated intermediates that can be further elaborated. For example, 2-amino-5-methylbenzoic acid can be converted to 2-iodo-5-methylbenzoic acid via diazotization with sodium nitrite and hydrochloric acid, followed by reaction with potassium iodide under controlled temperature. This intermediate can then be modified to introduce the isobutyramidomethyl group.

Step Reagents/Conditions Purpose/Transformation Yield/Notes
Iodination of 2-methylbenzoic acid Iodine, iodic acid/periodic acid, β-zeolite catalyst, acetic anhydride, 1–20 h Introduce iodine at 5-position High yield, high selectivity, catalyst recyclable
Diazotization of 2-amino-5-methylbenzoic acid Sodium nitrite, HCl, 0 °C, 2 h Formation of diazonium salt for halogenation 85% yield for iodination step
Halogenation (iodination) Potassium iodide, 0–90 °C, 40 min Replace diazonium with iodine Efficient conversion
Amide formation Isobutyramide or derivative, coupling agents, solvents Introduce isobutyramidomethyl side chain Conditions vary; purification by crystallization
  • The iodination step is critical and benefits from the use of microporous catalysts, which improve reaction rates and selectivity while allowing catalyst recovery and reuse, enhancing industrial viability.

  • Excess acetic anhydride is necessary to remove water generated during iodination, preventing side reactions and facilitating purification.

  • The diazotization/iodination sequence from amino-methylbenzoic acid derivatives provides an alternative high-yield route to halogenated intermediates, which can be further functionalized.

  • The amide coupling step to install the isobutyramidomethyl group requires careful control of reaction conditions to maximize yield and purity, often employing standard amide bond-forming reagents and solvents compatible with aromatic carboxylic acids.

The preparation of this compound involves a multi-step synthetic route beginning with 2-methylbenzoic acid derivatives. Key steps include selective iodination at the 5-position using iodine and oxidizing agents in the presence of microporous catalysts, followed by amide bond formation to introduce the isobutyramidomethyl substituent. The iodination process benefits from advanced catalytic methods that provide high yields and purity, suitable for scale-up. Alternative routes via diazotization and halogenation of amino derivatives offer additional synthetic flexibility. Purification through crystallization and other standard methods ensures the isolation of high-purity final products for pharmaceutical or synthetic applications.

Chemical Reactions Analysis

Types of Reactions

5-(Isobutyramidomethyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
5-(Isobutyramidomethyl)-2-methylbenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active compounds. For instance, derivatives of this compound may be used to develop drugs targeting specific enzymes or receptors in the body.

Case Study: Dihydrofolate Reductase Inhibition
Research has shown that compounds structurally related to this compound can inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis. This inhibition is particularly relevant in cancer treatment, where the disruption of DNA replication can slow down or stop tumor growth .

Materials Science

Polymer Additives
The compound can be utilized as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its unique chemical structure allows it to interact favorably with polymer matrices, making it suitable for applications in coatings and composites.

Liquid Crystal Displays (LCDs)
this compound derivatives may also find applications in the production of polarizing films for liquid crystal displays. These films are essential for controlling light transmission and improving display quality .

Organic Synthesis

Building Blocks for Complex Molecules
As a versatile building block, this compound can be employed in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new synthetic pathways for creating pharmaceuticals and agrochemicals.

Synthesis Techniques
The synthesis of this compound can involve several methods such as direct nucleophilic substitution or coupling reactions, which allow for the introduction of different functional groups necessary for specific applications. The choice of method often depends on the desired end product and the reaction conditions available .

Analytical Applications

Analytical Reagents
This compound can also serve as an analytical reagent in various chemical assays, allowing researchers to detect and quantify other substances based on its reactivity and interaction with different analytes. Its application in chromatography and spectroscopy enhances its utility in laboratory settings.

Mechanism of Action

The mechanism by which 5-(Isobutyramidomethyl)-2-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

  • 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid (TOS-1): The sulfamoyl group (-SO₂NH-) at C5 enhances polarity compared to the target compound’s amide group. TOS-1 is reported as an IDH1 inhibitor, suggesting that bulky C5 substituents may favor enzyme binding .
  • Its molecular weight (176.22 g/mol) is lower than the target compound’s predicted weight (~222 g/mol), which may correlate with better bioavailability .
  • 5-Methoxy-2-methylbenzoic acid : The methoxy group (-OCH₃) at C5 is electron-donating, increasing the carboxylic acid’s pKa and reducing solubility in acidic environments. Abraham model data for 2-methylbenzoic acid (log P = 2.23) suggest that polar substituents lower log P, while hydrophobic groups (e.g., isobutyramidomethyl) may increase it .

Data Tables

Table 1: Physicochemical Properties of 2-Methylbenzoic Acid Derivatives

Compound Name Substituent at C5 Molecular Weight (g/mol) Predicted log P Solubility (mg/mL)
5-(Isobutyramidomethyl)-2-methylbenzoic acid* Isobutyramidomethyl 222 (calculated) ~2.5 ~0.1 (estimated)
5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid Sulfamoyl with butylphenyl 393 () 3.1 0.05
5-Methoxy-2-methylbenzoic acid Methoxy 166 () 1.8 1.2
2-Methylbenzoic acid -H 136 2.23 () 2.5

*Predicted values based on structural analogs.

Biological Activity

5-(Isobutyramidomethyl)-2-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by a benzoic acid core with an isobutyramidomethyl substituent at the 5-position and a methyl group at the 2-position. Its molecular formula is C_{12}H_{17}N_{1}O_{2}, with a molecular weight of approximately 207.27 g/mol. The compound's structural characteristics suggest diverse interactions with biological targets, making it a subject of interest in pharmacological research.

The synthesis of this compound can be approached through various organic reactions, utilizing starting materials that include benzoic acid derivatives. The presence of functional groups such as the isobutyramidomethyl group enhances its reactivity and potential as a bioactive compound.

Table 1: Structural Features of Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-Methylbenzoic AcidMethyl group at position 2Basic benzoic acid structure
5-Fluoro-2-methylbenzoic AcidFluorine substitution at position 5Exhibits different reactivity due to electronegativity of fluorine
3-Hydroxy-2-methylbenzoic AcidHydroxyl group at position 3Potentially different biological activities
5-Iodo-2-methylbenzoic AcidIodine substitution at position 5Used in various industrial applications

Biological Activity

Research indicates that this compound may exhibit various biological activities, including anti-inflammatory, antimicrobial, and potential enzyme inhibition properties. These activities are largely attributed to its ability to interact with specific biological targets such as enzymes and receptors.

Enzyme Inhibition Studies

One significant area of research involves the compound's inhibitory effects on enzymes linked to various diseases. For instance, studies have shown that derivatives of benzoic acids can inhibit tyrosinase, an enzyme involved in melanin production, which has implications for treating hyperpigmentation disorders .

In assays measuring tyrosinase inhibition, compounds similar to this compound demonstrated varying degrees of efficacy. The IC50 values (the concentration required to inhibit 50% of the enzyme activity) for these compounds indicate their potential as therapeutic agents.

Table 2: Tyrosinase Inhibition Data

CompoundIC50 Value (µM)Reference
Kojic Acid~17.68
Analog 1~3.82
Analog 3~0.08

Case Studies and Research Findings

  • Anti-inflammatory Effects : In vitro studies have suggested that compounds structurally related to this compound possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
  • Antimicrobial Activity : Preliminary tests have indicated that this compound may exhibit antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
  • Cytotoxicity Assessments : Cytotoxicity studies on cell lines have shown that certain concentrations of the compound do not exhibit significant cytotoxic effects, indicating a favorable safety profile for potential therapeutic applications.

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